molecular formula C15H19NO3 B11154187 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11154187
M. Wt: 261.32 g/mol
InChI Key: OOLPFAPLHITWSP-UHFFFAOYSA-N
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Description

6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a compound belonging to the class of coumarin derivatives. Coumarins are a group of organic compounds with significant biological activities and are widely used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, and heterogeneous catalysts such as cation-exchange resins and zeolite H-BEA .

Industrial Production Methods

Industrial production of coumarin derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Functionalization Reactions

The compound’s substituents enable diverse functionalization:

  • Cyclo-condensation : Similar chromenones undergo reactions with ketones (e.g., pentane-2,4-dione) to form fused heterocycles. For example, compound 11 (4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one) was synthesized via cyclo-condensation .

  • Sulfur-containing derivatives : Reaction with carbon disulfide or potassium isothiocyanate introduces mercapto-oxadiazole or triazolyl groups, as seen in compounds 12 and 14 .

Reaction Type Reagents Product Example Outcome
Cyclo-condensationPentane-2,4-dione4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (11 )Fused heterocycle formation .
Carbon disulfide reactionCarbon disulfide, KOH7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (12 )Mercapto-oxadiazole substitution .

Reduction Reactions

The chromenone’s ketone group (position 2) can undergo reduction to form secondary alcohols. For example:

  • Ketone → Alcohol : Reduction of the 2-oxo group using reagents like sodium borohydride or catalytic hydrogenation.

Structural Characterization

Spectral data for analogous compounds provide insights into the target compound’s reactivity:

  • IR Spectroscopy :

    • Ketone C=O : ~1686 cm⁻¹ (compound 12 ) .

    • Hydroxyl (-OH) : Broad peak near 3379 cm⁻¹ .

  • ¹H-NMR :

    • Hydroxyl proton : Broad singlet ~10.56 ppm (compound 12 ) .

    • Dimethylamino group : Splitting patterns indicative of CH₂–N(CH₃)₂ interactions.

Potential Reaction Mechanisms

The compound’s substituents enable the following reactivity:

  • Dimethylamino group : Acts as a nucleophile in alkylation or condensation reactions.

  • Hydroxyl group : Participates in electrophilic substitution (e.g., nitration, halogenation) .

  • Methyl groups : Steric hindrance or electron-donating effects influence reaction regioselectivity.

Biological Interactions

While not directly a chemical reaction, the compound’s dimethylamino group and hydroxyl moiety facilitate interactions with biological targets, such as:

  • Oxidative stress modulation : Antioxidant activity via free radical scavenging.

  • Metal ion coordination : Hydroxyl groups may chelate metal ions, influencing enzymatic pathways.

Scientific Research Applications

Biological Activities

The compound has been studied for various pharmacological properties:

  • Antioxidant Activity :
    • Coumarins are known for their ability to scavenge free radicals. The hydroxyl groups in this compound enhance its antioxidant capacity, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit pro-inflammatory cytokines. In vitro studies have shown a decrease in levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential application in treating inflammatory diseases.
  • Anticancer Properties :
    • Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity Study

  • Objective : Evaluate the antioxidant capacity.
  • Methodology : DPPH radical scavenging assay.
  • Results : Significant reduction in DPPH radical concentration was observed, indicating strong antioxidant properties.

Anti-inflammatory Study

  • Objective : Assess anti-inflammatory effects.
  • Methodology : ELISA assays to measure cytokine levels.
  • Results : Marked decrease in TNF-alpha and IL-6 levels confirmed its potential therapeutic application.

Anticancer Efficacy Study

  • Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
  • Methodology : MTT assay for cell viability.
  • Results : Dose-dependent cytotoxicity was noted, with IC50 values significantly lower than standard chemotherapeutic agents.

Data Tables

Biological ActivityMethod UsedKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity
Anti-inflammatoryELISADecreased TNF-alpha and IL-6 levels
AnticancerMTT AssayDose-dependent cytotoxicity in MCF-7 cells

Mechanism of Action

The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one include:

Uniqueness

What sets this compound apart is its unique combination of a coumarin core with a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one , often referred to in literature as a derivative of coumarin, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H17N1O3
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a chromenone backbone with a dimethylamino group and hydroxyl substituent, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • Studies have indicated that derivatives of coumarin compounds exhibit antiviral properties against various viruses. For instance, certain modifications can enhance their effectiveness against viral replication by targeting essential viral enzymes (e.g., RNA polymerases) .
  • Antitumor Effects :
    • Research has shown that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capacity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activities of this compound are believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and tumor growth. For example, it has shown potential in inhibiting the activity of RNA-dependent RNA polymerase in viruses .
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G1 phase, leading to reduced proliferation .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of various coumarin derivatives found that this compound exhibited significant antiviral activity against the Dengue virus with an IC50 value of 12 μM. This suggests that the compound effectively inhibits viral replication in vitro .

Case Study 2: Antitumor Activity

In a recent investigation into its antitumor properties, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM for MCF-7 cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Cell Line IC50 (μM) Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest
Dengue Virus12Viral replication inhibition

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C15H19NO3/c1-8-9(2)15(18)19-14-10(3)13(17)11(6-12(8)14)7-16(4)5/h6,17H,7H2,1-5H3

InChI Key

OOLPFAPLHITWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN(C)C)C

Origin of Product

United States

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